Difluocortolone 21-Acetate
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Overview
Description
Difluocortolone 21-Acetate: is a potent topical corticosteroid used primarily in dermatology for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . It is known for its anti-inflammatory and antipruritic properties, making it effective in reducing symptoms like itching, swelling, redness, and scaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluocortolone 21-Acetate involves multiple steps, starting from the basic steroid structure. The process includes fluorination, hydroxylation, and acetylation reactions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Difluocortolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine atoms at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone, which are crucial intermediates in the synthesis of this compound.
Scientific Research Applications
Difluocortolone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.
Mechanism of Action
Difluocortolone 21-Acetate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes . By blocking these pathways, this compound effectively reduces inflammation and associated symptoms.
Comparison with Similar Compounds
Fluocortolone: Another glucocorticoid with similar anti-inflammatory properties.
Fluorometholone: Used in ophthalmology for its anti-inflammatory effects.
Uniqueness: Difluocortolone 21-Acetate is unique due to its specific fluorination pattern and acetylation, which enhance its potency and stability compared to other corticosteroids . Its targeted action on phospholipase A2 and subsequent inhibition of arachidonic acid release make it particularly effective in treating inflammatory skin disorders .
Properties
CAS No. |
2541-37-9 |
---|---|
Molecular Formula |
C24H30F2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30F2O5/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-23(17,4)24(16,26)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 |
InChI Key |
FHRAHFYXLDXYML-CDACMRRYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C)F |
Origin of Product |
United States |
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